7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine
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Overview
Description
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with methoxy and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with suitable amines in the presence of a base such as sodium methoxide . The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or photophysical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an inhibitor of specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in the substituents and their positions.
Pyrazolo[3,4-B]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings but exhibit similar chemical properties.
Uniqueness
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F3N3O |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C9H8F3N3O/c1-16-8-3-2-5(13)6-4-7(9(10,11)12)14-15(6)8/h2-4H,13H2,1H3 |
InChI Key |
FFAIHZQNKGOSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC(=NN12)C(F)(F)F)N |
Origin of Product |
United States |
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